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Compound of Interest

Compound Name: 2,5-Dibromo-3-methoxypyrazine

Cat. No.: B1588872 Get Quote

An In-depth Analysis for Researchers and Drug Development Professionals

Introduction
2,5-Dibromo-3-methoxypyrazine is a halogenated heterocyclic compound with significant

potential as a building block in the synthesis of novel pharmaceutical and agrochemical agents.

[1] The pyrazine core is a key pharmacophore in numerous biologically active molecules, and

the presence of bromine atoms and a methoxy group provides versatile handles for further

chemical modification through cross-coupling reactions and nucleophilic substitutions.[2] A

thorough understanding of the spectroscopic properties of this compound is paramount for its

unambiguous identification, purity assessment, and for tracking its transformation in chemical

reactions.

This technical guide provides a detailed analysis of the nuclear magnetic resonance (NMR),

infrared (IR), and mass spectrometry (MS) data for 2,5-Dibromo-3-methoxypyrazine. The

interpretation of the spectral data is grounded in fundamental principles of spectroscopy and

supported by comparative data from related pyrazine derivatives.

Molecular Structure and Spectroscopic Correlation
The structural features of 2,5-Dibromo-3-methoxypyrazine, including the aromatic pyrazine

ring, the electron-donating methoxy group, and the electron-withdrawing bromine atoms, give

rise to a unique spectroscopic fingerprint. The following sections will dissect the contributions of

each of these components to the overall NMR, IR, and MS spectra.
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Caption: Molecular structure of 2,5-Dibromo-3-methoxypyrazine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. For 2,5-Dibromo-3-methoxypyrazine, both ¹H and ¹³C NMR provide critical

information for structural confirmation.

¹H NMR Spectroscopy
The ¹H NMR spectrum of 2,5-Dibromo-3-methoxypyrazine is expected to be relatively simple,

showing two distinct signals corresponding to the methoxy protons and the single aromatic

proton on the pyrazine ring.

Expected ¹H NMR Data:

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~8.0-8.2 Singlet 1H Pyrazine C-H

~4.0-4.2 Singlet 3H Methoxy (-OCH₃)

Interpretation:

Aromatic Proton: The lone proton on the pyrazine ring is expected to appear as a singlet in

the downfield region (~8.0-8.2 ppm). Its deshielded nature is due to the electronegativity of

the adjacent nitrogen atoms and the overall aromaticity of the ring.

Methoxy Protons: The three protons of the methoxy group will also give rise to a singlet,

typically in the range of 4.0-4.2 ppm. The chemical shift is influenced by the electron-

donating oxygen atom.

A ¹H NMR spectrum for this compound is indexed on ChemicalBook, confirming the existence

of experimental data.[3]

Experimental Protocol for ¹H NMR:
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Sample Preparation: Dissolve 5-10 mg of 2,5-Dibromo-3-methoxypyrazine in

approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm

NMR tube.

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

Acquisition Parameters:

Number of scans: 16-32

Relaxation delay: 1-2 seconds

Pulse width: 30-45 degrees

Processing: Fourier transform the free induction decay (FID), phase correct the spectrum,

and perform baseline correction. Calibrate the chemical shift scale to the residual solvent

peak.

Caption: General workflow for NMR sample preparation and data acquisition.

¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum will provide information about the carbon skeleton of

the molecule.

Expected ¹³C NMR Data:

Chemical Shift (δ) ppm Assignment

~155-160 C-OCH₃

~140-145 C-Br

~135-140 C-H

~120-125 C-Br

~53-56 -OCH₃

Interpretation:
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Pyrazine Ring Carbons: The four carbon atoms of the pyrazine ring will have distinct

chemical shifts due to the different substituents. The carbon attached to the methoxy group

(C-OCH₃) is expected to be the most downfield, followed by the carbons bonded to the

bromine atoms (C-Br) and the carbon with the hydrogen atom (C-H).

Methoxy Carbon: The carbon of the methoxy group will appear in the upfield region, typically

around 53-56 ppm.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the

vibrations of chemical bonds.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹) Vibration Type Functional Group

~3050-3150 C-H stretch Aromatic C-H

~2950-2850 C-H stretch Methoxy (-OCH₃)

~1550-1600 C=N stretch Pyrazine ring

~1450-1500 C=C stretch Pyrazine ring

~1250-1300 C-O stretch Aryl ether

~1000-1100 C-O stretch Aryl ether

~600-800 C-Br stretch Bromo-aromatic

Interpretation:

Aromatic C-H Stretch: A weak to medium absorption in the 3050-3150 cm⁻¹ region is

indicative of the C-H bond on the pyrazine ring.

Aliphatic C-H Stretch: Absorptions corresponding to the stretching of the C-H bonds in the

methoxy group are expected in the 2950-2850 cm⁻¹ range.
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Pyrazine Ring Vibrations: The characteristic stretching vibrations of the C=N and C=C bonds

within the pyrazine ring will appear in the 1450-1600 cm⁻¹ region.

C-O and C-Br Stretches: The stretching vibrations of the C-O bond of the aryl ether and the

C-Br bonds will be present in the fingerprint region of the spectrum.

An FTIR spectrum of 2,5-Dibromo-3-methoxypyrazine is available on SpectraBase.[4]

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition

of a compound, as well as its fragmentation pattern upon ionization.

Expected Mass Spectrometric Data:

Molecular Ion (M⁺): The mass spectrum will show a molecular ion peak corresponding to the

molecular weight of 2,5-Dibromo-3-methoxypyrazine (C₅H₄Br₂N₂O), which is

approximately 268 g/mol . Due to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br are

present in a nearly 1:1 ratio), the molecular ion will appear as a characteristic isotopic

cluster. The M⁺, [M+2]⁺, and [M+4]⁺ peaks will have a relative intensity ratio of

approximately 1:2:1.

Major Fragmentation Pathways:

Loss of a methyl radical (•CH₃) from the methoxy group to give an [M-15]⁺ ion.

Loss of a bromine atom (•Br) to give an [M-79]⁺ or [M-81]⁺ ion.

Loss of carbon monoxide (CO) from the ring.

A GC-MS spectrum of 2,5-Dibromo-3-methoxypyrazine is available on SpectraBase.[5]

Caption: Potential fragmentation pathways for 2,5-Dibromo-3-methoxypyrazine in mass

spectrometry.

Conclusion
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The spectroscopic data presented in this guide provide a comprehensive framework for the

identification and characterization of 2,5-Dibromo-3-methoxypyrazine. The combination of

NMR, IR, and MS techniques allows for the unambiguous determination of its molecular

structure. This information is indispensable for chemists working on the synthesis and

application of this versatile building block in the development of new chemical entities with

potential applications in medicine and agriculture.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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